Quetiapine D4 Hemifumarate

Descripción general

Descripción

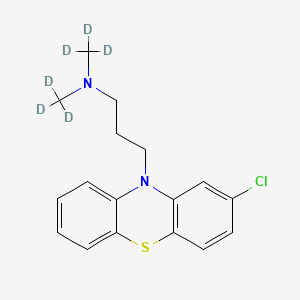

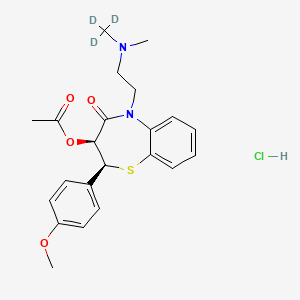

Quetiapine D4 Hemifumarate is a deuterium-labeled derivative of Quetiapine Hemifumarate. Quetiapine Hemifumarate is a second-generation antipsychotic used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .

Aplicaciones Científicas De Investigación

Quetiapine D4 Hemifumarate has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Quetiapine in biological samples.

Biology: Employed in studies investigating the pharmacokinetics and metabolism of Quetiapine.

Medicine: Utilized in clinical research to understand the drug’s efficacy and safety profile.

Industry: Applied in the development of new antipsychotic medications and in quality control processes

Mecanismo De Acción

Target of Action

Quetiapine D4 Hemifumarate, a deuterium-labeled version of Quetiapine Hemifumarate, primarily targets multiple receptors in the brain . These include:

- Serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) : Serotonin receptors play a crucial role in mood regulation, and their activation can lead to antidepressant and anxiolytic effects .

- Dopamine receptors (D1, D2, and D3) : Dopamine receptors are involved in reward, motivation, and movement among other functions .

- Adrenergic receptors (α1A, α1B, and α2C) : These receptors are part of the sympathetic nervous system and are involved in the fight-or-flight response .

- Histamine H1 receptor : Histamine receptors play a role in inflammatory response, gastric acid secretion, and neurotransmission .

Mode of Action

This compound acts as an agonist at serotonin receptors and an antagonist at dopamine receptors . As an agonist, it activates the serotonin receptors, enhancing their function. As an antagonist, it blocks the dopamine receptors, inhibiting their function .

Biochemical Pathways

The activation of serotonin receptors and inhibition of dopamine receptors by this compound can affect various biochemical pathways. These include pathways involved in mood regulation, reward, motivation, and movement . The exact downstream effects of these pathway alterations are complex and can vary depending on the individual and the specific context.

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . Single and multiple dose studies have demonstrated linear pharmacokinetics in the clinical dose range . The drug is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism, predominantly metabolised by cytochrome P450 (CYP) 3A4 . After administration, approximately 73% of the drug is excreted in the urine and 21% in feces .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on serotonin and dopamine receptors. By activating serotonin receptors and inhibiting dopamine receptors, it can help to regulate mood and reduce symptoms of conditions like schizophrenia and bipolar disorder .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as the individual’s overall health, age, and liver function can affect how well the drug is metabolized and therefore its effectiveness . Additionally, the presence of other drugs can also influence the action of this compound, as they may interact with the same receptors or metabolic pathways .

Safety and Hazards

Direcciones Futuras

Quetiapine is used in the symptomatic treatment of schizophrenia . In addition, it may be used for the management of acute manic or mixed episodes in patients with bipolar I disorder, as a monotherapy or combined with other drugs . It may be used to manage depressive episodes in bipolar disorder . In addition to the above indications, quetiapine is used in combination with antidepressant drugs for the treatment of major depression . Some off-label uses for this drug include the management of post-traumatic stress disorder (PTSD), generalized anxiety disorder, and psychosis associated with Parkinson’s disease .

Análisis Bioquímico

Biochemical Properties

Quetiapine D4 Hemifumarate acts as a serotonin (5-HT) receptor agonist and a dopamine receptor antagonist. It interacts with various biomolecules, including serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and dopamine receptors (D1, D2, and D3). These interactions result in the modulation of neurotransmitter activity, which is crucial for its antidepressant and anxiolytic effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the function of neurons by modulating neurotransmitter release and receptor activity. This modulation can lead to changes in cell signaling pathways, such as the cAMP pathway, and alterations in gene expression related to neurotransmitter synthesis and receptor regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to serotonin and dopamine receptors. This binding inhibits the reuptake of serotonin and dopamine, increasing their availability in the synaptic cleft. Additionally, it can inhibit or activate various enzymes involved in neurotransmitter metabolism, further influencing neurotransmitter levels and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable at room temperature but should be stored at -80°C for long-term use. Over time, its effects on cellular function may diminish due to degradation, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it primarily exhibits anxiolytic and antidepressant effects. At higher doses, it can cause sedation and other adverse effects. Threshold effects are observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxic effects may occur .

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 system, particularly CYP3A4 and CYP2D6 enzymes. These enzymes facilitate the transformation of the compound into its active metabolites, which contribute to its pharmacological effects. The metabolic pathways also involve interactions with various cofactors that influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific tissues, influencing its overall pharmacokinetics and pharmacodynamics. The compound’s distribution is also influenced by its binding affinity to plasma proteins .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, its localization to synaptic vesicles can enhance its effects on neurotransmitter release and receptor activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Quetiapine D4 Hemifumarate involves several key steps:

Etherification: The process begins with the etherification of o-chloronitrobenzene.

Hydrogenation: This step involves the reduction of the nitro group to an amine.

Condensation: The amine is then condensed with a piperazine derivative.

Chlorination: The final step involves chlorination to yield Quetiapine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Types of Reactions

Quetiapine D4 Hemifumarate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and other oxidized derivatives.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.

Substitution: Halogenation and other substitution reactions are common in the synthesis of Quetiapine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Halogenating agents such as chlorine or bromine are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various intermediates and the final this compound compound. These intermediates are often purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Comparación Con Compuestos Similares

Similar Compounds

Olanzapine: Another second-generation antipsychotic with a similar mechanism of action but different receptor affinity profile.

Risperidone: Known for its strong antagonism of D2 receptors but with a higher risk of extrapyramidal side effects.

Clozapine: Highly effective in treatment-resistant schizophrenia but associated with severe side effects such as agranulocytosis

Uniqueness of Quetiapine D4 Hemifumarate

This compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both clinical and research settings .

Propiedades

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H25N3O2S.2C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8)/b;;2*2-1+/i2*14D2,16D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKKPPGSCBIFAM-PSAPTRNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

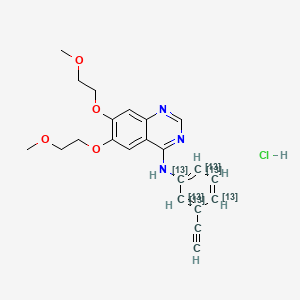

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(O)(C(OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C24)([2H])[2H])[2H].[2H]C(O)(C(OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C24)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H58N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1007.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.